molecular formula C20H34O5 B031934 Prostaglandin F2beta CAS No. 4510-16-1

Prostaglandin F2beta

Cat. No.: B031934
CAS No.: 4510-16-1
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-JZFBHDEDSA-N
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Description

Prostaglandin F2β, also known as 9β,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-oic acid, is a stereoisomer of Prostaglandin F2α. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. They have diverse hormone-like effects in animals. Prostaglandin F2β is less active than its α counterpart in terms of antifertility and bronchoconstrictor activities .

Mechanism of Action

Target of Action

Prostaglandin F2beta (PGF2β) primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive functions such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

PGF2β interacts with its target, the FP receptor, through a specific mechanism. Each prostaglandin acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . The structures of the FP receptor bound to endogenous prostaglandins and clinical drugs reveal the molecular mechanism of FP receptor selectivity . This interaction leads to the activation of different subtypes of G proteins, mediating a complex regulation of physiological functions .

Biochemical Pathways

The action of PGF2β affects several biochemical pathways. Prostaglandins and their receptors play important roles in the occurrence and development of diseases through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . The interplay between the prostaglandins, the receptors, and downstream G proteins mediate the complex regulation of physiological functions .

Result of Action

The activation of the FP receptor by PGF2β promotes various physiological processes. It is required for female reproductive functions such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . The specific molecular and cellular effects of PGF2β’s action depend on the tissue and cell type in which the FP receptor is expressed.

Action Environment

The action, efficacy, and stability of PGF2β can be influenced by various environmental factors. For instance, the expression levels of the FP receptor can vary depending on the tissue and cell type . Additionally, the presence of other signaling molecules and the overall physiological state of the organism can also impact the action of PGF2β .

Safety and Hazards

PGF2β is classified as Acute Tox. 4 Oral - Repr. 1B . It is considered dangerous, with hazard statements H302 - H360F .

Future Directions

Research has suggested that PGF2β may be involved in the progression of community-acquired pneumonia and could serve as an early serum prognostic biomarker for this condition . Further studies are needed to investigate the role of PGF2β in other diseases .

Biochemical Analysis

Biochemical Properties

Prostaglandin F2beta interacts with various enzymes, proteins, and other biomolecules. It is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . The specific interactions and the nature of these interactions are complex and depend on the context of the biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the cycle of clock gene expression and mouse behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The structures of the human this compound receptor reveal the mechanism of ligand and G protein selectivity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Prostaglandin F2β undergoes various chemical reactions, including oxidation and reduction. It is one of the 64 possible isomers of Prostaglandin F2α produced by the free radical peroxidation of arachidonic acid . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the conversion of arachidonic acid to Prostaglandin F2β. The major products formed from these reactions are various isomers of Prostaglandin F2α .

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-JZFBHDEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859478
Record name Prostaglandin F2 beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin F2b
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4510-16-1
Record name PGF2β
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4510-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin F2beta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin F2 beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandin F2b
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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